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Compound of Interest

Compound Name: Repaglinide Anhydride

Cat. No.: B15291073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and
polymorphism of Repaglinide Anhydride, a critical aspect in the development and formulation
of this antidiabetic drug. Understanding the different solid-state forms of Repaglinide is
essential for ensuring its stability, bioavailability, and therapeutic efficacy. This document
summarizes the known polymorphic forms, their characterization data, and the experimental
protocols used for their analysis.

Introduction to Polymorphism of Repaglinide

Repaglinide, an oral antihyperglycemic agent, is known to exist in multiple crystalline forms, a
phenomenon known as polymorphism.[1] Different polymorphs of the same active
pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including
melting point, solubility, dissolution rate, and stability. These differences can significantly impact
the drug's performance. To date, three anhydrous crystalline forms of (S)-Repaglinide have
been identified in the literature: Form I, Form Il, and Form 111.[2] An amorphous form has also
been described.[2]

Characterization of Repaglinide Anhydride
Polymorphs
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The identification and characterization of Repaglinide's polymorphic forms are primarily
achieved through X-ray powder diffraction (XRPD), thermal analysis by Differential Scanning
Calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).

Quantitative Data Summary

The following tables summarize the available quantitative data for the known polymorphic
forms of Repaglinide Anhydride.

Table 1: X-ray Powder Diffraction (XRPD) Data for Repaglinide Anhydride Polymorphs
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20 Angle (°) [+0.2°] Form | Form I Form IlI[3]
4.44 v
6.81 v
7.80 v
9.28 v
11.09 v
11.89 v
12.92 v
13.46 v
14.34 v
15.71 v/
16.24 v
17.08 v
18.06 v
18.75 v
19.25 v
19.59 v
20.00 v
20.34 v/
21.19 v
22.18 v
22.58 v
23.24 v
23.77 v
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24.08 v
25.02 v
25.32 v/
25.78 v
26.68 v
27.34 v
28.03 v
30.26 v
35.50 v
38.74 v

Note: Detailed XRPD
data for Form | and
Form Il is not readily
available in the public

domain.

Table 2: Thermal Analysis Data (DSC) for Repaglinide Anhydride Polymorphs

Polymorphic Form Melting Point (°C) Enthalpy of Fusion (J/g)
Form | Data not available Data not available
Form Il ~105 and ~132[2] Data not available
Form llI ~80[3] Data not available
Unspecified Crystalline Form 132.6 - 138.99 Data not available

Note: The dual endotherms for Form Il may suggest a complex melting behavior or the
presence of impurities. The unspecified crystalline form likely corresponds to one of the more
stable forms (I or II).
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Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Repaglinide Anhydride

Wavenumber .
Assignment Form | Form Il Form lll

(cm™)

~3300 N-H Stretch v v v

~2960-2850 C-H Stretch v v v
C=0 Stretch

~1730 . _ v v v
(Carboxylic Acid)
C=0 Stretch

~1640 ) v v v
(Amide)
C=C Stretch

~1610 _ v v v
(Aromatic)
C-O Stretch

~1250 v v v
(Ether)

Note: Specific,
distinct FTIR
spectra for each
individual
polymorph are
not clearly
detailed in
publicly available
sources. The
provided data
represents the
general spectral
features of

Repaglinide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.
The following sections outline the typical experimental protocols for the key analytical
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techniques.

Preparation of Polymorphic Forms

Form | & II: The specific conditions for the preparation of pure Form | and Form Il are not
explicitly detailed in the readily available literature, though a patent mentions that processes
for their preparation are known.[2] They are likely obtained through crystallization from
different solvent systems.

Form llI: Crystalline Form Ill can be prepared by dissolving Repaglinide in a haloalkane
solvent (e.g., dichloromethane, chloroform) and then adding a C5-C10 aliphatic or alicyclic
hydrocarbon (e.g., n-hexane, n-heptane, cyclohexane) as an anti-solvent to induce
precipitation.[2] The resulting precipitate is then isolated.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases.

Instrument: A standard powder X-ray diffractometer.
Radiation Source: Cu Ka radiation (A = 1.5406 A).

Sample Preparation: A small amount of the sample powder is gently packed into a sample
holder.

Scan Range: Typically from 2° to 40° in 26.

Scan Speed: A continuous scan rate of 2°/min is common.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and

enthalpy of fusion.

Instrument: A calibrated differential scanning calorimeter.

Sample Pans: 2-5 mg of the sample is accurately weighed into an aluminum pan and
hermetically sealed.
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» Heating Rate: A heating rate of 10 °C/min is typically used.

o Temperature Range: The sample is heated from ambient temperature to a temperature
above its melting point (e.g., 25 °C to 200 °C).

o Atmosphere: An inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min is
maintained.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and subtle differences in the
molecular environment between polymorphs.

Instrument: A Fourier-transform infrared spectrometer.

o Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small
amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent
disc.

e Spectral Range: Spectra are typically recorded from 4000 cm~1* to 400 cm~1.

Resolution: A spectral resolution of 4 cm~1 is generally sufficient.

Visualizations
Experimental Workflow for Polymorph Characterization
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Experimental Workflow for Repaglinide Polymorph Characterization
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Caption: Workflow for the preparation and characterization of Repaglinide Anhydride
polymorphs.

Relationship Between Polymorphic Forms
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Interconversion Potential of Repaglinide Forms
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Caption: Potential interrelationships and transitions between different solid forms of
Repaglinide.

Conclusion

The existence of at least three polymorphic forms of Repaglinide Anhydride highlights the
importance of thorough solid-state characterization during drug development. While Form Il is
characterized by a distinct XRPD pattern and a lower melting point, comprehensive and
comparative data for Forms | and Il are less accessible in the public domain. The choice of
crystallization conditions is paramount in obtaining a desired and consistent polymorphic form.
For drug development professionals, controlling the polymorphic form of Repaglinide is crucial
for ensuring product quality, stability, and predictable bioavailability. Further research to fully
characterize Forms | and Il and to understand the thermodynamic relationships between all
three forms would be of significant value to the pharmaceutical industry.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15291073?utm_src=pdf-body-img
https://www.benchchem.com/product/b15291073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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